molecular formula C5H5N5 B6256354 [1,2,4]triazolo[4,3-c]pyrimidin-3-amine CAS No. 859765-68-7

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine

Cat. No.: B6256354
CAS No.: 859765-68-7
M. Wt: 135.13 g/mol
InChI Key: HEQAPJIMOPCOIH-UHFFFAOYSA-N
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Description

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) to form the desired triazolo-pyrimidine scaffold . This reaction is often carried out in anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives

Uniqueness

Compared to similar compounds, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine exhibits unique properties due to its specific ring structure and functional groups. Its ability to inhibit CDK2 with high potency makes it a promising candidate for anticancer drug development .

Properties

CAS No.

859765-68-7

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine

InChI

InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9)

InChI Key

HEQAPJIMOPCOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=NN=C2N

Purity

95

Origin of Product

United States

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